N-[(5-bromo-1H-imidazol-2-yl)methyl]-1-methoxy-3-phenylpropan-2-amine
Description
N-[(5-bromo-1H-imidazol-2-yl)methyl]-1-methoxy-3-phenylpropan-2-amine is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
N-[(5-bromo-1H-imidazol-2-yl)methyl]-1-methoxy-3-phenylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-19-10-12(7-11-5-3-2-4-6-11)16-9-14-17-8-13(15)18-14/h2-6,8,12,16H,7,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLZIXFICXGOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC=CC=C1)NCC2=NC=C(N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-1H-imidazol-2-yl)methyl]-1-methoxy-3-phenylpropan-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Alkylation: The brominated imidazole is alkylated with 1-methoxy-3-phenylpropan-2-amine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-1H-imidazol-2-yl)methyl]-1-methoxy-3-phenylpropan-2-amine undergoes various chemical reactions, including:
Substitution: The bromine atom in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazole compounds with different functional groups.
Scientific Research Applications
N-[(5-bromo-1H-imidazol-2-yl)methyl]-1-methoxy-3-phenylpropan-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(5-bromo-1H-imidazol-2-yl)methyl]-1-methoxy-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-1H-imidazol-2-yl)methyl]-1-methoxy-3-phenylpropan-2-amine
- N-[(5-fluoro-1H-imidazol-2-yl)methyl]-1-methoxy-3-phenylpropan-2-amine
- N-[(5-iodo-1H-imidazol-2-yl)methyl]-1-methoxy-3-phenylpropan-2-amine
Uniqueness
N-[(5-bromo-1H-imidazol-2-yl)methyl]-1-methoxy-3-phenylpropan-2-amine is unique due to the presence of the bromine atom at the 5-position of the imidazole ring. This bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the combination of the imidazole ring with the methoxy-phenylpropan-2-amine moiety imparts unique biological properties to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
